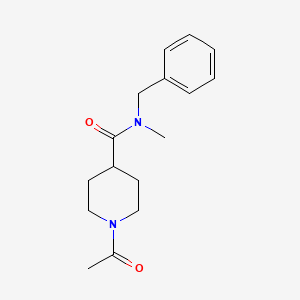
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This molecule is a quinoline derivative that contains a thiadiazole ring, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide involves the inhibition of various cellular pathways. Studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase II and HDAC6, which play a crucial role in cancer cell growth and survival. Additionally, this compound can also inhibit the activity of various signaling pathways, such as the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways, such as the caspase pathway. Additionally, this compound can also inhibit angiogenesis, which is crucial for the growth and survival of cancer cells. Furthermore, this compound can also inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and improve overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is its potential use as an anti-cancer agent. This compound has shown promising results in various preclinical studies, and its potential use in clinical trials is currently being investigated. Additionally, this compound has also shown potential as an anti-inflammatory agent, which can have various health benefits.
One of the limitations of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied for its potential side effects, which can limit its use in clinical trials.
Orientations Futures
There are various future directions for the research of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide. One of the most significant directions is its potential use as an anti-cancer agent. Further studies are needed to investigate the efficacy and safety of this compound in clinical trials. Additionally, this compound can also be studied for its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the synthesis of analogs of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide can also be explored to improve its solubility and efficacy.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications. One of the most significant applications is its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-2-32-23-15-9-7-13-19(23)22-16-20(18-12-6-8-14-21(18)27-22)24(31)28-26-30-29-25(33-26)17-10-4-3-5-11-17/h6-9,12-17H,2-5,10-11H2,1H3,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTIGMBWNKNMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4773469.png)
![methyl 2-({[2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4773474.png)

![methyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4773491.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773492.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)

![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
![3-butyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4773519.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4773527.png)

![methyl 3-{[(4-allyl-1-piperazinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4773553.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)